2-Amino-4-(benzyloxy)-3-methoxybenzoic acid

Übersicht

Beschreibung

Amino acids and their derivatives are crucial in various biological and chemical processes. They can serve as building blocks for proteins, act as intermediates in metabolic pathways, and exhibit various biological activities .

Synthesis Analysis

The synthesis of amino acid derivatives can be challenging, especially when it involves the introduction of various functional groups. Enantioselective methods, including asymmetric synthesis, are often required .Molecular Structure Analysis

The molecular structure of amino acid derivatives can be complex and diverse, depending on the functional groups present. These structures can be analyzed using various techniques such as X-ray diffraction and spectroscopic methods .Chemical Reactions Analysis

Amino acid derivatives can undergo various chemical reactions, including those involving the amino and active methylene groups next to the carbonyl of the thiazolidin ring .Physical And Chemical Properties Analysis

The physical and chemical properties of amino acid derivatives can be influenced by the presence of various functional groups. For example, the pKa and logD values can provide insights into the compound’s acidity and lipophilicity .Wissenschaftliche Forschungsanwendungen

- Application : Thiazole-based Schiff base compounds, which may include similar structures to the compound you mentioned, have significant pharmacological potential. They can modulate the activity of many enzymes involved in metabolism and have demonstrated antibacterial, antifungal, anti-inflammatory, antioxidant, and antiproliferative activities .

- Methods : Conventional and green approaches using ZnO nanoparticles as catalysts were used to synthesize these compounds .

- Results : The synthesized compounds showed moderate to high antibacterial and antioxidant activities. Compound 11 was found to be a promising antibacterial therapeutic agent against E. coli, whereas compounds 7 and 9 were found to be promising antioxidant agents .

- Application : Pinacol boronic esters, which may include similar structures to the compound you mentioned, are highly valuable building blocks in organic synthesis .

- Methods : A radical approach was used for the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters .

- Results : The protocol allowed for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .

- Application : A series of 18 aminochalcone derivatives, which may include similar structures to the compound you mentioned, were synthesized and evaluated for their biological activity .

- Methods : The classical Claisen-Schmidt reaction was used to obtain these derivatives .

- Results : The synthesized compounds were obtained in yields of 21.5–88.6% .

Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives

Catalytic protodeboronation of pinacol boronic esters

Synthesis and Biological Evaluation of Novel Aminochalcones

- Application : Pinacol boronic esters, which may include similar structures to the compound you mentioned, are highly valuable building blocks in organic synthesis .

- Methods : A radical approach was used for the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters .

- Results : The protocol allowed for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .

- Application : This research involves the synthesis of 2-Amino-4-hydroxybutanoic acid, a compound that may be structurally similar to the one you mentioned .

- Methods : The study combined the use of aldolases and transaminases for the synthesis .

- Results : The results of this study are not available as the publication is still being prepared .

Catalytic Protodeboronation of Pinacol Boronic Esters

Combining Aldolases and Transaminases for the Synthesis of 2-Amino-4-hydroxybutanoic Acid

- Synthesis of Thiazole-based Schiff base derivatives

- Application : The design and synthesis of organic compounds for medicinal applications is an important area of medicinal chemistry. When the organic compounds are complexed with transition metals, there has been observed an increase in the potency of therapeutic compounds .

- Methods : The specific methods of synthesis for these compounds are not detailed in the available information .

- Results : The synthesized compounds have shown increased potency when complexed with transition metals .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

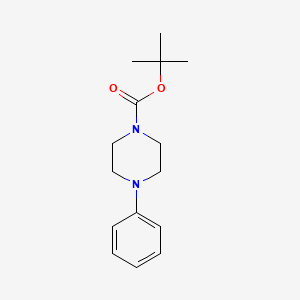

IUPAC Name |

2-amino-3-methoxy-4-phenylmethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4/c1-19-14-12(8-7-11(13(14)16)15(17)18)20-9-10-5-3-2-4-6-10/h2-8H,9,16H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJFMLBRUBORVIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1N)C(=O)O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20576499 | |

| Record name | 2-Amino-4-(benzyloxy)-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20576499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-(benzyloxy)-3-methoxybenzoic acid | |

CAS RN |

23938-73-0 | |

| Record name | 2-Amino-4-(benzyloxy)-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20576499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(Phenylthio)ethyl]-2-propen-1-amine](/img/structure/B1284122.png)

![6-([1,1'-Biphenyl]-4-yl)-6-oxohexanoic acid](/img/structure/B1284139.png)